2-Methyl-6-trifluoromethyl-7-azaindole
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Overview
Description
2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position imparts unique chemical properties to this compound. It is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Vapor-phase reactions at elevated temperatures with transition metal-based catalysts are also employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines .
Scientific Research Applications
2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-6-(trifluoromethyl)pyridine
- 2-chloro-6-(trifluoromethyl)pyridine
- 2-bromo-6-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine offers unique advantages due to the presence of both the methyl and trifluoromethyl groups. These substituents enhance its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7F3N2 |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7F3N2/c1-5-4-6-2-3-7(9(10,11)12)14-8(6)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
PHVBQMLNLMMTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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